(s)-2-(1-Amino-2-hydroxyethyl)phenol
Description
Contextualization within Chiral Amino Alcohol Chemistry
Chiral 1,2-amino alcohols are a privileged structural motif found in numerous natural products and pharmaceuticals. nih.gov Their value stems from the presence of two vicinal functional groups—an amine and a hydroxyl group—which can participate in a variety of chemical transformations and biological interactions. The stereochemistry of these groups is crucial, as different enantiomers can exhibit vastly different biological activities.
The synthesis of chiral amino alcohols is a significant focus of research in organic chemistry. nih.gov Methodologies for their preparation can be broadly categorized into two approaches: the derivatization of naturally occurring chiral building blocks (the chiral pool) and asymmetric synthesis, which allows for the creation of specific stereoisomers from achiral or racemic precursors. acs.org The latter often employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. acs.org The development of efficient and highly stereoselective methods for the synthesis of 1,2-amino alcohols remains an active area of investigation. nih.gov
Historical Trajectory of Related Phenol-Containing Amines in Academic Research
The exploration of chiral ligands has been a cornerstone in the advancement of asymmetric catalysis. acs.org Historically, the design of these ligands has evolved from early examples derived from natural products to the rational design of modular and tunable structures. researchgate.netutexas.edu Phenol-containing compounds have played a role in this development, with the hydroxyl group often participating in ligand-metal coordination or acting as a directing group in catalytic transformations.
The broader class of phenylethanolamines, which includes the ortho-, meta-, and para-isomers of (1-amino-2-hydroxyethyl)phenol, has been of interest for a considerable time. Much of the historical and ongoing research has focused on the para- and meta-isomers due to their significant biological activities (e.g., octopamine (B1677172) and norphenylephrine, respectively). The synthesis and resolution of these compounds have been extensively studied, providing a foundation for the synthetic strategies that can be applied to the ortho-isomer.
Fundamental Research Questions Driving Investigations into (S)-2-(1-Amino-2-hydroxyethyl)phenol
While direct and extensive research specifically targeting (S)-2-(1-Amino-2-hydroxyethyl)phenol is not as prevalent as for its isomers, its study is motivated by several fundamental questions in organic chemistry:
Stereoselective Synthesis: A primary research driver is the development of novel and efficient synthetic routes to enantiomerically pure ortho-hydroxyphenylethanolamines. This includes the exploration of new catalytic systems and the optimization of existing methods to achieve high yields and enantioselectivities. The synthesis of such compounds, especially those with phenol (B47542) or catechol moieties, remains a challenge. acs.org
Structure-Activity Relationships: A key question is how the position of the phenolic hydroxyl group influences the chemical and biological properties of the molecule. By synthesizing and studying the ortho-isomer, researchers can draw comparisons to the more extensively studied meta- and para-isomers, leading to a deeper understanding of how subtle structural changes affect molecular behavior.
Applications in Asymmetric Catalysis: Chiral 1,2-amino alcohols are valuable as ligands in asymmetric catalysis. researchgate.net A fundamental research question is whether (S)-2-(1-Amino-2-hydroxyethyl)phenol or its derivatives can serve as effective chiral ligands for various metal-catalyzed reactions, and how the ortho-phenol group might influence the catalytic activity and stereoselectivity.
Medicinal Chemistry: Given the biological activity of its isomers, there is an inherent interest in whether (S)-2-(1-Amino-2-hydroxyethyl)phenol exhibits any significant pharmacological properties. Investigations would aim to understand its potential interactions with biological targets.
Scope and Academic Relevance of the Research Presented
The academic relevance of research into (S)-2-(1-Amino-2-hydroxyethyl)phenol lies in its potential to contribute to several key areas of organic chemistry. The development of synthetic methods for this specific molecule adds to the broader toolkit available to chemists for the construction of chiral amino alcohols. Furthermore, its study as a chiral ligand could lead to the discovery of new and more effective catalysts for asymmetric synthesis.
From a broader perspective, the investigation of less-studied isomers like (S)-2-(1-Amino-2-hydroxyethyl)phenol is crucial for a comprehensive understanding of structure-property relationships. By filling in the knowledge gaps for such compounds, the scientific community can build more accurate predictive models and design molecules with tailored properties for a range of applications, from materials science to medicine.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7,10-11H,5,9H2/t7-/m1/s1 |
InChI Key |
XVLDHRZCNVRYIN-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)O |
Origin of Product |
United States |
Stereochemical Investigations and Control in the Synthesis of S 2 1 Amino 2 Hydroxyethyl Phenol
Absolute Configuration and Chiral Purity Considerations
The defining feature of (S)-2-(1-Amino-2-hydroxyethyl)phenol is the stereogenic center at the carbon atom bearing the hydroxyl and aminoethyl groups. The "(S)" designation refers to the specific spatial arrangement of the substituents around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. For the related compound phenylethanolamine, the dextrorotatory (+) isomer corresponds to the S-configuration. wikipedia.org
Ensuring the enantiomeric purity of the final compound is a critical aspect of its synthesis and application. The presence of the unwanted (R)-enantiomer can have significant implications. Therefore, robust analytical methods are required to determine the enantiomeric excess (ee). High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating and quantifying enantiomers. researchgate.netnih.gov Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) provides a powerful method for determining enantiomeric purity. nih.govmdpi.com For instance, reacting the amino alcohol with an achiral derivatizing agent to form diastereomers that can be distinguished by NMR is a common approach. nih.gov
A summary of common analytical techniques for chiral purity determination is presented below.
| Method | Principle | Application to Amino Alcohols | Reference |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | Direct separation of (R) and (S)-enantiomers. Often requires derivatization to improve detection. | researchgate.net |
| NMR with Chiral Solvating Agents (CSAs) | A chiral agent forms transient diastereomeric complexes with the enantiomers, causing different chemical shifts in the NMR spectrum. | Can be used directly on the amino alcohol. Agents like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have been employed. | nih.gov |
| NMR with Chiral Derivatizing Agents (CDAs) | The enantiomers are converted into a mixture of diastereomers through reaction with a chiral agent, which are then distinguishable by NMR. | Provides clear separation of signals for quantification. | mdpi.com |
| HPLC-MS/MS | Combines the separation power of chiral chromatography with the sensitivity and specificity of mass spectrometry. | Allows for accurate quantification, especially after hydrolysis of a larger molecule to determine the chiral purity of its constituent amino acids. | nih.gov |
Enantiomeric Recognition and Discrimination Strategies
Enantiomeric recognition is the process by which a chiral environment or agent interacts differently with two enantiomers. This principle is the basis for all enantioseparation and analysis techniques. For amino alcohols like (S)-2-(1-Amino-2-hydroxyethyl)phenol, several strategies have been developed.
One key strategy involves derivatization with achiral aromatic reagents. Introducing aromatic groups like naphthoyl or 9-anthryl moieties can enhance the interactions with polysaccharide-derived chiral stationary phases in HPLC, facilitating better separation and improving UV detection. researchgate.net
In NMR spectroscopy, chiral recognition is achieved using chiral solvating agents (CSAs) that induce enantiomeric discrimination. For aliphatic amines and amino alcohols, systems employing a chiral calix researchgate.netresorcinarene with a naphthyl amide derivative of the analyte have shown sufficient enantiomeric discrimination for purity analysis. nih.gov The differential shifts of the naphthyl ring protons can even be correlated with the absolute configuration. nih.gov Another approach utilizes thiourea (B124793) derivatives of chiral phenols as sensors, which form diastereomeric complexes with N-derivatized amino acids, allowing for the determination of absolute configuration via NMR. mdpi.comnih.gov
Ion-pair chromatography offers another avenue for enantiomeric resolution. In this technique, a chiral counter-ion, such as (+)-10-camphorsulphonic acid, is added to the mobile phase. researchgate.net This forms diastereomeric ion pairs with the protonated amine of the amino alcohol enantiomers, which can then be separated on an achiral stationary phase. researchgate.net
| Strategy | Technique | Chiral Agent/Selector | Mechanism | Reference |
| Derivatization | HPLC | Polysaccharide-derived CSPs | Enhances π-π interactions and steric hindrance between the derivatized analyte and the CSP. | researchgate.net |
| Chiral Solvation | NMR | Chiral Crown Ethers or Calixarenes | Formation of transient, non-covalent diastereomeric complexes. | nih.gov |
| Ion-Pairing | Chromatography | (+)-10-camphorsulphonic acid | Formation of diastereomeric ion pairs with different chromatographic behavior. | researchgate.net |
Diastereoselective Approaches to Precursors and Derivatives
When a molecule contains more than one stereocenter, diastereomers are possible. Diastereoselective synthesis aims to control the relative stereochemistry of these centers. While (S)-2-(1-Amino-2-hydroxyethyl)phenol itself has only one stereocenter, diastereoselective reactions are crucial for synthesizing its precursors or more complex derivatives where an additional chiral center is introduced.
A prominent strategy is the use of chiral auxiliaries. For example, α-phenylethylamine (α-PEA) can be used as a chiral auxiliary to direct the stereochemical outcome of reactions like reductive aminations, allowing for stereoinduction. nih.gov Similarly, the direct catalytic asymmetric aldol (B89426) reaction between glycinate (B8599266) Schiff bases and aldehydes represents a powerful method to construct β-hydroxy-α-amino esters, which are direct precursors to 1,2-amino alcohols. nih.govacs.org The use of specifically designed ligands, such as ProPhenol, in conjunction with a metal catalyst can afford high levels of diastereoselectivity, favoring the syn isomer. nih.govacs.org
Catalyst-controlled stereodivergent synthesis provides a versatile approach to access any desired stereoisomer of a product with multiple stereocenters. For instance, a copper-hydride catalyzed hydrosilylation followed by hydroamination can be used to construct amino alcohols. nih.gov By selecting the appropriate enantiomer of the chiral ligand for the catalyst and the correct geometry of the starting olefin, all four possible stereoisomers of a product with two adjacent stereocenters can be prepared with high selectivity. nih.gov
| Approach | Key Reaction | Chiral Influence | Outcome | Reference |
| Chiral Auxiliary | Reductive Amination | α-Phenylethylamine (α-PEA) | Induces formation of a specific diastereomer, which upon removal of the auxiliary yields an enantiomerically enriched product. | nih.gov |
| Asymmetric Catalysis | Aldol Reaction | Zinc-ProPhenol Complex | Catalyst controls the facial selectivity of the reaction, leading to syn β-hydroxy-α-amino esters with high diastereo- and enantioselectivity. | nih.govacs.org |
| Stereodivergent Synthesis | Hydrosilylation/Hydroamination | Copper-Ligand Complex & Substrate Geometry | Allows for the selective synthesis of any of the possible stereoisomers of the amino alcohol product. | nih.gov |
Control of Stereogenic Centers During Synthesis
The ultimate goal in synthesizing (S)-2-(1-Amino-2-hydroxyethyl)phenol is to control the absolute configuration of its single stereogenic center. This is achieved through asymmetric synthesis, which encompasses several powerful strategies.
One of the most common methods is the asymmetric reduction of a prochiral ketone precursor, such as an α-amino ketone. This can be accomplished using chiral reducing agents or, increasingly, through biocatalysis with enzymes like alcohol dehydrogenases that exhibit high stereoselectivity. researchgate.netnih.gov
Enzymatic approaches have gained prominence due to their high efficiency and selectivity under mild conditions. Imine reductases (IREDs) can catalyze the asymmetric reduction of imines to produce chiral amines. researchgate.netnih.gov A one-pot, two-step enzymatic process involving a lyase-catalyzed reaction to form an α-hydroxymethyl ketone followed by an asymmetric reductive amination using an IRED can produce chiral N-substituted 1,2-amino alcohols from simple aldehydes and amines. nih.gov
The use of chiral auxiliaries is another well-established method. tert-Butanesulfinamide, for example, is a versatile chiral auxiliary used extensively for the asymmetric synthesis of a wide range of amines. yale.edu It reacts with aldehydes or ketones to form sulfinyl imines, which can then be reduced diastereoselectively. Subsequent removal of the sulfinyl group yields the desired enantiomerically pure amine.
Finally, starting from a chiral pool of readily available enantiopure molecules is a classic strategy. For instance, the synthesis of (S)-(+)-phenylethanolamine has been described starting from (+)-mandelic acid, an enantiopure α-hydroxy acid. wikipedia.org This approach leverages the pre-existing stereocenter of the starting material to build the target molecule.
| Synthetic Strategy | Key Transformation | Source of Chirality | Advantages | Reference(s) |
| Asymmetric Reduction | Reduction of a prochiral α-amino ketone | Chiral catalyst or enzyme (e.g., alcohol dehydrogenase) | High enantioselectivity, direct formation of the amino alcohol stereocenter. | researchgate.netnih.gov |
| Enzymatic Reductive Amination | Reduction of an intermediate imine | Imine Reductase (IRED) enzyme | Environmentally friendly, high ee values, operates under mild conditions. | researchgate.netnih.gov |
| Chiral Auxiliary | Diastereoselective addition to a sulfinyl imine | tert-Butanesulfinamide | Broad applicability, high diastereoselectivity, reliable. | yale.edu |
| Chiral Pool Synthesis | Chemical modification of a natural chiral molecule | (+)-Mandelic Acid | Utilizes a readily available, inexpensive source of chirality. | wikipedia.org |
Advanced Synthetic Methodologies for S 2 1 Amino 2 Hydroxyethyl Phenol and Its Analogues
Chemical Synthesis Routes: Development and Optimization
Modern organic synthesis offers a diverse toolkit for the construction of chiral molecules like (S)-2-(1-amino-2-hydroxyethyl)phenol. Key strategies involve the asymmetric formation of carbon-carbon and carbon-nitrogen bonds, enantioselective redox reactions, multicomponent reactions for rapid assembly, strategic use of protecting groups, and innovative dearomatization approaches.
Asymmetric Catalysis in C-C and C-N Bond Formation
The creation of the chiral center in (S)-2-(1-amino-2-hydroxyethyl)phenol relies heavily on the stereocontrolled formation of C-C and C-N bonds. Asymmetric catalysis has emerged as a powerful tool to achieve high enantioselectivity.
One of the most direct approaches involves the asymmetric addition of a nucleophile to an imine or a related electrophile. Nickel-catalyzed cross-coupling reactions, for instance, have shown potential for the stereospecific synthesis of complex molecules by activating C-N and C-O bonds in amine and alcohol derivatives. nih.gov This approach could be adapted for the synthesis of analogues of (S)-2-(1-amino-2-hydroxyethyl)phenol.
Another strategy is the carbonyl-ene reaction, particularly the glyoxylate-ene reaction, which can be catalyzed by chiral titanium complexes derived from 1,1'-bi-2,2'-naphthol (BINOL). This method facilitates the formation of α-hydroxy esters, which are valuable precursors to amino alcohols. iupac.org The inherent C2 symmetry and acidity of BINOL-derived catalysts can lead to remarkable levels of enantioselection and rate acceleration in C-C bond formation. iupac.org
The table below summarizes key asymmetric catalytic methods applicable to the formation of C-C and C-N bonds in the synthesis of chiral amino alcohols.
| Catalytic System | Bond Formed | Key Features | Potential Application |
| Nickel-phosphine complexes | C-C, C-N | Stereospecific cross-coupling of amine/alcohol derivatives. nih.gov | Synthesis of analogues with varied substitution patterns. |
| BINOL-Titanium complexes | C-C | Highly enantioselective glyoxylate-ene reactions. iupac.org | Formation of the α-hydroxy carbonyl precursor. |
| Copper-catalyzed reactions | C-N | Aminoallylation of aldehydes for 1,2-aminoalcohol synthesis. researchgate.net | Construction of the vicinal amino alcohol moiety. |
Enantioselective Reductions and Oxidations
Enantioselective reduction of a prochiral ketone is a cornerstone strategy for establishing the stereocenter in (S)-2-(1-amino-2-hydroxyethyl)phenol. This typically involves the reduction of a corresponding α-amino ketone precursor.
Ruthenium-catalyzed asymmetric transfer hydrogenation has proven highly effective for the synthesis of chiral 1,2-amino alcohols, including those with phenol (B47542) or catechol moieties. acs.org This method can proceed without the need for protecting groups on the amine, offering a more atom-economical route. acs.org High enantiomeric ratios (>99.9:0.1) have been achieved for related structures. acs.org
Complementary to this, diastereoselective reductions of N-protected amino ketones offer another pathway. For instance, iridium-catalyzed asymmetric transfer hydrogenation can favor the formation of anti-γ-amino alcohols, while rhodium-catalyzed asymmetric hydrogenation can yield the syn-products from the corresponding ketones. rsc.org
The following table details various enantioselective reduction methods.
| Reaction Type | Catalyst/Reagent | Substrate | Key Outcome |
| Asymmetric Transfer Hydrogenation | Ruthenium complexes acs.org | Unprotected α-amino ketones | High enantioselectivity for 1,2-amino alcohols. acs.org |
| Asymmetric Hydrogenation | Rhodium complexes rsc.org | N-protected β-amino ketones | Diastereoselective formation of syn-amino alcohols. rsc.org |
| Asymmetric Transfer Hydrogenation | Iridium complexes rsc.org | N-protected β-amino ketones | Diastereoselective formation of anti-amino alcohols. rsc.org |
Multicomponent Reactions Incorporating Phenolic and Amine Moieties
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of (S)-2-(1-amino-2-hydroxyethyl)phenol and its analogues, MCRs that can incorporate both phenolic and amine functionalities are particularly valuable.
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. mdpi.comnih.govbaranlab.orgscribd.com The Ugi four-component reaction (Ugi-4CR) combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. researchgate.net Notably, phenols, especially electron-deficient ones, can replace the traditional carboxylic acid component in what is known as the Ugi-Smiles reaction. researchgate.net This opens a direct route to incorporating the phenolic moiety.
The Passerini reaction, a three-component reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields α-acyloxyamides. mdpi.comnih.gov Phenols can also participate in a Passerini-Smiles coupling. researchgate.net These reactions provide a convergent approach to assembling the core structure of the target molecule.
A diastereoselective three-component phenolic Mannich reaction has been developed for the synthesis of chiral o-1,2-diaminoalkyl phenols from an electron-rich phenol, an amine, and a chiral α-N,N-dibenzylamino aldehyde. acs.org The diastereoselectivity of this reaction can be controlled by temperature. acs.org
| Multicomponent Reaction | Components | Product Type | Relevance to Target Synthesis |
| Ugi-Smiles Reaction researchgate.net | Phenol, Amine, Aldehyde/Ketone, Isocyanide | α-Aminoacyl-aminophenol derivatives | Direct incorporation of phenolic and amine groups. |
| Passerini-Smiles Reaction researchgate.net | Phenol, Aldehyde/Ketone, Isocyanide | α-Aryloxy-carboxamide derivatives | A pathway to phenolic α-hydroxy acid amides. |
| Phenolic Mannich Reaction acs.org | Phenol, Amine, Chiral Aldehyde | o-1,2-diaminoalkyl phenols | Stereocontrolled introduction of aminoalkyl side chain. |
Protecting Group Strategies for Selective Synthesis
The synthesis of polyfunctional molecules like (S)-2-(1-amino-2-hydroxyethyl)phenol necessitates a robust protecting group strategy to ensure chemoselectivity. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are crucial. bham.ac.ukpeptide.combiosynth.com
For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are removable under acidic and hydrogenolytic conditions, respectively. google.com The 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, offers another orthogonal option. google.comiris-biotech.de
The phenolic and primary alcohol hydroxyl groups also require protection. Benzyl (B1604629) (Bn) ethers are common for protecting hydroxyls and can be removed by hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBS), are also frequently used and are typically removed with fluoride (B91410) ions. google.com The choice of protecting groups for the two hydroxyl groups must be carefully considered to allow for their selective deprotection if further functionalization is required. For instance, a p-methoxybenzyl (PMB) group can be selectively removed in the presence of other benzyl groups using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov
| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |
| Amino | Boc (tert-butoxycarbonyl) google.com | Strong Acid (e.g., TFA) | Stable to hydrogenolysis and mild base. iris-biotech.de |
| Amino | Cbz (benzyloxycarbonyl) google.com | Hydrogenolysis | Stable to acidic and basic conditions. |
| Hydroxyl (Phenolic/Alcoholic) | Bn (benzyl) google.com | Hydrogenolysis | Stable to acidic and basic conditions. |
| Hydroxyl (Phenolic/Alcoholic) | TBS (tert-butyldimethylsilyl) google.com | Fluoride source (e.g., TBAF) | Stable to hydrogenolysis and many acidic/basic conditions. |
| Hydroxyl (Phenolic/Alcoholic) | PMB (p-methoxybenzyl) nih.gov | Oxidative cleavage (e.g., CAN, DDQ) nih.gov | Allows selective deprotection in the presence of Bn groups. |
Dearomatization Strategies in Phenol Precursors
Catalytic asymmetric dearomatization (CADA) reactions of phenols represent a powerful strategy for converting flat aromatic precursors into complex, three-dimensional chiral molecules. thieme-connect.comnih.govthieme-connect.comrsc.orgbohrium.comrsc.orgresearchgate.netresearchgate.netnih.gov This approach can be used to construct highly functionalized cyclohexadienone intermediates that can be further elaborated to the desired amino alcohol.
Dearomatization can be achieved through various methods, including metal-catalyzed direct dearomatization, organocatalytic approaches, and hypervalent iodine-mediated dearomatization. rsc.orgbohrium.com For instance, gold(I) catalysis employing a chiral bifunctional phosphine (B1218219) ligand has been shown to achieve highly enantioselective dearomatization of phenols. nih.gov This method has demonstrated remarkable generality, tolerating a wide range of substituents on the phenol ring. nih.gov
Another strategy involves a cascade reaction, such as a dearomative 1,8-addition of a β-naphthol to an in-situ generated para-quinone methide, followed by an intramolecular dearomative Diels-Alder reaction. nih.gov While not directly applied to the synthesis of the target molecule, the principles of these dearomatization strategies could inspire novel synthetic routes.
Biocatalytic and Chemo-Enzymatic Synthesis
Biocatalysis offers an attractive alternative to traditional chemical synthesis due to its high selectivity, mild reaction conditions, and environmentally benign nature. nih.gov Enzymes such as transaminases, amine dehydrogenases, and ketoreductases are particularly well-suited for the synthesis of chiral amino alcohols. nih.govresearchgate.net
Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, providing direct access to chiral vicinal amino alcohols with high enantioselectivity (>99% ee) and conversions. frontiersin.orgacs.orgresearchgate.net This approach uses ammonia (B1221849) as the amino donor, making it a highly efficient and atom-economical process. frontiersin.org Wild-type AmDHs have also shown efficacy in synthesizing short chiral alkyl amines and amino alcohols. frontiersin.org
Transaminases can be coupled with other enzymes in cascade reactions. For example, a transketolase and a transaminase can be used in a coupled reaction to synthesize chiral amino-alcohols from simple, non-chiral starting materials. nih.gov
Chemo-enzymatic strategies combine the advantages of both chemical and biological catalysis. For instance, a chemical reaction can be used to generate a key intermediate, which is then resolved or transformed enantioselectively by an enzyme. Ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to chiral alcohols, often with excellent enantiomeric excess (>99.5% e.e.). mdpi.com
| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages |
| Amine Dehydrogenase (AmDH) frontiersin.orgacs.orgresearchgate.net | Asymmetric Reductive Amination | α-Hydroxy ketone | (S)-vicinal amino alcohol | High enantioselectivity, uses ammonia, atom-economical. frontiersin.orgacs.org |
| Transaminase (TAm) nih.gov | Transamination | Ketone | Chiral amine | High selectivity, can be used in cascades. nih.gov |
| Ketoreductase (KRED) mdpi.com | Asymmetric Reduction | Ketone | Chiral alcohol | Excellent enantiomeric excess. mdpi.com |
| P450 Monooxygenase nih.gov | Hydroxylation | Anilides | Hydroxy anilides | Regioselective hydroxylation of aromatic rings. nih.gov |
Enzymatic Reduction and Transamination Approaches
The asymmetric synthesis of chiral amines and amino alcohols from prochiral ketones is a highly efficient strategy. Two key enzyme classes, carbonyl reductases (KREDs) and transaminases (TAs), are instrumental in these transformations.
Reductive Amination: Amine dehydrogenases (AmDHs) or a combination of a carbonyl reductase and a transaminase can catalyze the reductive amination of a ketone precursor. For the synthesis of (S)-2-(1-Amino-2-hydroxyethyl)phenol, this would typically start from an α-hydroxy ketone. The enzyme facilitates the stereoselective addition of an amino group to the carbonyl carbon. Enzyme engineering has been crucial in developing amine dehydrogenases that can accept bulky ketone substrates, which would otherwise be poor substrates for naturally occurring enzymes. nih.gov For instance, mutating the substrate-binding pockets of enzymes like leucine (B10760876) dehydrogenase and phenylalanine dehydrogenase has successfully altered their specificity from α-keto acids to ketones, enabling the synthesis of various chiral amines. nih.gov
Transamination: ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (such as L-alanine or isopropylamine) to a prochiral ketone acceptor. nih.govelsevierpure.com The synthesis of (S)-2-(1-Amino-2-hydroxyethyl)phenol via this route would involve the amination of a precursor like 1-(2,4-dihydroxyphenyl)-2-hydroxyethan-1-one. The reaction equilibrium can be unfavorable, often favoring the reverse reaction. nih.govelsevierpure.com To overcome this, strategies such as using a large excess of the amino donor or removing one of the by-products are employed. For example, coupling the reaction with a lactate (B86563) dehydrogenase (LDH) system can remove the pyruvate (B1213749) by-product, driving the reaction forward and dramatically increasing the yield of the desired chiral amine to over 90% with enantiomeric excesses (ee) exceeding 99%. nih.gov
Table 1: Overview of Enzymatic Asymmetric Synthesis Approaches This table is interactive. You can sort and filter the data.
| Enzymatic Approach | Enzyme Class | Precursor Type | Key Strategy | Typical Outcome |
|---|---|---|---|---|
| Asymmetric Reduction | Carbonyl Reductase (KRED) / Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone | Stereoselective reduction of a ketone to a chiral alcohol, followed by amination. | High enantiomeric excess (>99% ee) nih.gov |
| Asymmetric Transamination | ω-Transaminase (ω-TA) | α-Hydroxy Ketone | Stereoselective transfer of an amino group from a donor to the ketone. | High enantiomeric excess (>99% ee) and high yield (>90%) with by-product removal. nih.gov |
Application of Specific Enzymes for Chiral Resolution
Kinetic resolution is a widely used method for separating racemic mixtures. This technique relies on an enantioselective enzyme that preferentially catalyzes the transformation of one enantiomer over the other, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.
For resolving racemic 2-(1-Amino-2-hydroxyethyl)phenol, lipases are particularly effective enzymes. The process, known as enantioselective acylation, involves reacting the racemic amino alcohol with an acyl donor in a non-aqueous solvent. The lipase (B570770) selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer unreacted. The resulting acylated product and the unreacted (S)-enantiomer have different physical properties and can be easily separated. Lipase B from Candida antarctica (CALB) is one of the most frequently used and robust enzymes for this purpose, demonstrating high enantioselectivity for a wide range of substrates. nih.gov The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. However, this can be overcome by incorporating an in situ racemization step for the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield. core.ac.uk
Table 2: Enzymes Commonly Used in Kinetic Resolution of Chiral Amino Alcohols This table is interactive. You can sort and filter the data.
| Enzyme | Source Organism | Typical Reaction | Acyl Donor Example |
|---|---|---|---|
| Lipase B (CALB) | Candida antarctica | Enantioselective acylation | Vinyl acetate |
| Lipase | Pseudomonas cepacia | Enantioselective acylation | Ethyl acetate |
| Lipase | Candida rugosa | Enantioselective hydrolysis | Racemic ester |
Directed Evolution and Enzyme Engineering for Enhanced Selectivity
While naturally occurring enzymes offer remarkable catalytic properties, they are often not perfectly suited for industrial processes which may involve non-natural substrates or harsh reaction conditions. Directed evolution and rational protein design are powerful tools used to tailor enzymes with desired properties such as enhanced activity, stability, and enantioselectivity.
Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or gene recombination, followed by high-throughput screening to identify mutants with improved performance. This iterative process has been successfully applied to transaminases to broaden their substrate scope towards bulky ketones, a crucial step in the synthesis of many pharmaceutical intermediates. nih.gov For example, a transaminase was engineered through multiple rounds of directed evolution to produce the key chiral amine intermediate for sitagliptin, resulting in a variant with over 27,000-fold improvement in activity and enabling the process to be run at a high substrate concentration (200 g/L) with >99.95% ee. nih.govresearchgate.net
Similarly, rational design, which uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism, can be used to make specific mutations in the active site. This approach has been used to engineer amine dehydrogenases by modifying their substrate-binding pockets. By substituting specific amino acid residues, researchers have successfully altered the enzymes' substrate specificity from their native keto acids to bulkier ketone substrates, including α-hydroxy ketones, to produce (S)-configured vicinal amino alcohols with excellent enantiopurity (99% ee). nih.gov These engineering strategies are directly applicable to developing bespoke enzymes for the highly selective synthesis of (S)-2-(1-Amino-2-hydroxyethyl)phenol.
Isolation and Purification Techniques for Enantiomerically Enriched Compounds
Following the enzymatic synthesis or resolution, the isolation and purification of the target enantiomerically enriched compound are critical steps to ensure high purity. A combination of extraction, crystallization, and chromatographic techniques is typically employed.
For compounds like (S)-2-(1-Amino-2-hydroxyethyl)phenol, initial purification may involve extraction to separate the product from the reaction medium, followed by crystallization. However, to separate the desired enantiomer from any remaining racemic starting material or the other enantiomer, chromatography is the most powerful technique.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable analytical method for determining enantiomeric purity and can also be used for preparative-scale separation. csfarmacie.cznih.gov The mechanism of separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.comeijppr.com The differing stability of these complexes leads to different retention times, allowing for their separation.
Table 3: Common Chiral Stationary Phases for HPLC Separation of Chiral Amines This table is interactive. You can sort and filter the data.
| CSP Type | Chiral Selector | Principle of Separation | Typical Analytes |
|---|---|---|---|
| Polysaccharide-based | Cellulose (B213188) or Amylose (B160209) derivatives (e.g., Chiralcel® OD) | Hydrogen bonding, π-π interactions, steric interactions within chiral grooves. csfarmacie.czeijppr.com | Aromatic amines, alcohols, various pharmaceuticals. |
| Crown Ether-based | Chiral crown ethers (e.g., CROWNPAK®) | Complexation primarily with the protonated primary amino group. nih.gov | Primary amines, amino acids. |
| Pirkle-type (π-acid/π-base) | π-electron-deficient or -rich aromatic rings | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Compounds with aromatic rings. |
| Macrocyclic Antibiotic-based | Vancomycin, Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions. csfarmacie.cz | Amino acids, various chiral compounds. |
For larger-scale purification, flash chromatography is often used. mdpi.com After purification, the final compound's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.
Mechanistic Studies and Chemical Transformations of S 2 1 Amino 2 Hydroxyethyl Phenol
Reaction Pathway Elucidation using Advanced Kinetic and Isotopic Methods
Understanding the precise reaction pathways of (S)-2-(1-Amino-2-hydroxyethyl)phenol requires sophisticated analytical techniques. While specific kinetic and isotopic studies on this particular enantiomer are not extensively documented in the literature, the behavior of the broader class of aminophenols provides a framework for elucidating its reaction mechanisms.
Ortho-aminophenols are known to be redox-active compounds that can undergo oxidation, leading to the formation of oligomers and polymeric materials, particularly in the presence of catalysts like iron (III). nih.gov The reaction pathways for such transformations are often complex, involving radical intermediates. Advanced kinetic methods, such as stopped-flow spectroscopy, could be employed to measure the rates of these rapid reactions, providing insights into the formation and decay of transient species. For instance, studies on related amino alcohols have utilized this technique to determine second-order rate constants for their reactions. researchgate.net
Isotopic labeling is another powerful tool for mechanistic elucidation. By selectively replacing specific hydrogen atoms with deuterium (B1214612) (a heavy isotope of hydrogen), chemists can determine which bonds are broken in the rate-determining step of a reaction—a phenomenon known as the kinetic isotope effect (KIE). For (S)-2-(1-Amino-2-hydroxyethyl)phenol, deuterating the amine (-NH2), the phenolic hydroxyl (-OH), or the carbons of the ethyl side chain could help unravel mechanisms of oxidation, cyclization, or rearrangement. For example, a significant KIE upon deuteration of the C-H bond adjacent to the nitrogen atom would suggest that hydrogen abstraction from this position is a key step in the oxidation pathway. Such approaches have been instrumental in understanding the photo-oxidation of other complex molecules like aminomethanol. frontiersin.org
Table 1: Illustrative Application of Isotopic Labeling for Mechanistic Analysis
| Labeled Position | Potential Reaction Studied | Expected Observation for Rate-Limiting Step | Mechanistic Insight |
| Amine (-ND₂) | Dehydrogenation / Imine Formation | Significant KIE (kH/kD > 1) | N-H bond cleavage is rate-determining. |
| Phenolic Hydroxyl (-OD) | Oxidation / Radical Formation | Significant KIE (kH/kD > 1) | O-H bond cleavage is rate-determining. |
| Benzylic Carbon (-CD(OH)-) | Oxidation to Ketone | Significant KIE (kH/kD > 1) | C-H bond cleavage at the benzylic position is rate-determining. |
These methods, while not yet reported specifically for (S)-2-(1-Amino-2-hydroxyethyl)phenol, represent the state-of-the-art for dissecting complex reaction pathways and would be essential for a complete understanding of its chemical transformations.
Intramolecular Rearrangements and Cyclization Mechanisms
The spatial proximity of the nucleophilic amine and hydroxyl groups in (S)-2-(1-Amino-2-hydroxyethyl)phenol makes it a prime candidate for intramolecular reactions, particularly cyclization. These reactions are often thermodynamically favorable, leading to the formation of stable five- or six-membered heterocyclic rings.
One of the most plausible transformations is oxidative cyclization. nih.gov In the presence of a suitable oxidant, the phenol (B47542) can be converted into a reactive intermediate, which is then attacked by one of the intramolecular nucleophiles. For example, oxidation could facilitate a nucleophilic attack from the primary amine onto the aromatic ring to form a dihydrobenzoxazine derivative. A plausible mechanism involves the formation of a phenoxonium ion or a related species, which activates the ring for intramolecular attack. Such oxidative cyclizations at the ortho-position of phenols are a known strategy for synthesizing complex polycyclic compounds. nih.govmdpi.com
Alternatively, the molecule can undergo cyclization through reactions involving both the amine and the secondary alcohol. For instance, reaction with a carbonyl compound (like phosgene (B1210022) or a ketone) could lead to the formation of a morpholinone or an oxazolidine (B1195125) ring system, respectively. These reactions typically proceed via initial formation of an intermediate (e.g., a carbamate (B1207046) or an imine) followed by intramolecular nucleophilic attack by the secondary hydroxyl group to close the ring.
While major intramolecular rearrangements like the Beckmann masterorganicchemistry.com or aromatic rearrangements nih.gov are not expected for the parent compound under typical conditions, they could be engineered by first converting the functional groups into suitable precursors (e.g., an oxime for a Beckmann rearrangement).
Table 2: Potential Intramolecular Cyclization Products
| Reactant/Condition | Proposed Intermediate | Ring System Formed | Product Class |
| Oxidant (e.g., PIDA) | Phenoxonium Ion | Dihydrobenzoxazine | Heterocycle |
| Phosgene (COCl₂) | Isocyanate / Carbamoyl chloride | Benzoxazinone | Heterocycle |
| Aldehyde/Ketone | Imine/Schiff Base | Oxazolidine | Heterocycle |
| Acylating Agent | N-Acyl derivative | Dihydrooxazole | Heterocycle |
Reactivity of Phenolic Hydroxyl and Amine Functional Groups
The chemistry of (S)-2-(1-Amino-2-hydroxyethyl)phenol is dominated by the reactivity of its phenolic hydroxyl and primary amine groups. The secondary alcohol also participates in reactions, but the phenol and amine are generally more reactive.
The phenolic hydroxyl group is acidic (pKa typically around 10) and imparts activating, ortho-para directing effects on the benzene (B151609) ring for electrophilic aromatic substitution. quora.comsparkl.me The lone pairs on the oxygen atom increase the electron density at the positions ortho and para to the hydroxyl group, making them more susceptible to attack by electrophiles. quora.com Common reactions involving the phenolic hydroxyl include O-alkylation and O-acylation under basic conditions.
The primary amine group is basic (pKa of the conjugate acid is typically around 9-10) and nucleophilic. It readily undergoes reactions such as N-alkylation, N-acylation to form amides, and condensation with aldehydes or ketones to form Schiff bases (imines). researchgate.net
Table 3: Comparison of Functional Group Reactivity
| Functional Group | Property | Typical Reactions | Relative Reactivity |
| Phenolic Hydroxyl (-OH) | Acidic, Nucleophilic, Activating | O-Alkylation, O-Acylation, Electrophilic Substitution | High (especially under basic conditions) |
| Primary Amine (-NH₂) | Basic, Nucleophilic | N-Alkylation, N-Acylation, Imine Formation | High (especially under neutral or slightly acidic conditions) |
| Secondary Alcohol (-CHOH) | Nucleophilic, Can be oxidized | O-Esterification, O-Alkylation, Oxidation to Ketone | Moderate |
Regioselectivity and Chemoselectivity in Transformations
Controlling the selectivity of reactions involving polyfunctional molecules like (S)-2-(1-Amino-2-hydroxyethyl)phenol is a central challenge in synthetic chemistry.
Regioselectivity in electrophilic aromatic substitution is primarily governed by the powerful activating and ortho-para directing effect of the phenolic hydroxyl group. nih.gov Since one ortho position is occupied by the aminoethyl side chain, electrophiles will preferentially attack the carbon atom para to the hydroxyl group. The aminoethyl group is generally a deactivating group, further favoring substitution at the position activated by the hydroxyl.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. Due to the different nature of the functional groups, a high degree of chemoselectivity can often be achieved by carefully choosing reagents and reaction conditions.
N-Acylation vs. O-Acylation: The amine group is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions. Therefore, reaction with an acylating agent (e.g., acetyl chloride) will typically result in selective N-acylation. To achieve O-acylation, the amine can be temporarily protected, or strongly basic conditions can be used to deprotonate the phenol, increasing its nucleophilicity. researchgate.net
N-Alkylation vs. O-Alkylation: Selective O-alkylation can be achieved by first converting the amine into a non-nucleophilic protecting group, such as a Schiff base (imine), and then performing the alkylation under basic conditions. researchgate.net Subsequent hydrolysis of the imine regenerates the free amine. Conversely, reductive amination provides a direct route to N-alkylated products. google.comgoogle.com
Table 4: Examples of Selective Transformations
| Desired Transformation | Reagent(s) | Conditions | Key Selectivity Principle |
| Selective N-Acetylation | Acetyl Chloride, Triethylamine | Aprotic Solvent, 0 °C | Higher nucleophilicity of the amine. |
| Selective O-Alkylation | 1. Benzaldehyde 2. NaH, Alkyl Halide 3. HCl (aq) | Stepwise protection-alkylation-deprotection | Amine is protected as a less nucleophilic imine. researchgate.net |
| Reductive N-Alkylation | Aldehyde/Ketone, NaBH₃CN | Methanol, pH ~6 | In situ formation and reduction of an imine. google.com |
| Electrophilic Bromination | Br₂, Acetic Acid | Room Temperature | Strong ortho-para directing effect of the phenolic -OH group. |
Formation of Novel Derivatives and Adducts for Research Purposes
The versatile reactivity of (S)-2-(1-Amino-2-hydroxyethyl)phenol makes it a valuable starting material for the synthesis of diverse derivatives and adducts for various research applications, including medicinal chemistry and materials science. nih.govmdpi.com
Novel Derivatives can be synthesized by targeting any of the three functional groups. The primary amine can be converted into a wide array of secondary or tertiary amines, amides, sulfonamides, or ureas. The phenolic hydroxyl can be transformed into ethers or esters, which can alter the compound's solubility and electronic properties. epo.org The secondary alcohol can be esterified or oxidized to a ketone, providing another point for structural diversification. Furthermore, the cyclization reactions discussed in section 4.2 can be used to generate novel heterocyclic scaffolds, which are of great interest in drug discovery. google.com
Adducts are formed when the molecule reacts with an electrophilic species. The nucleophilic amine is capable of forming adducts with Michael acceptors (e.g., α,β-unsaturated ketones) or quinones. mdpi.com In a biological context, aminophenols can be metabolically oxidized to highly reactive quinone imine intermediates. These electrophilic species can form covalent adducts with biological nucleophiles such as DNA and proteins, a process of significant interest in toxicology. researchgate.netnih.gov The formation and detection of such adducts are crucial for understanding the mechanisms of chemical toxicity. nih.gov
Table 5: Examples of Derivatives and Their Research Applications
| Derivative Type | Synthetic Method | Potential Research Application |
| N-Acyl Derivatives | Acylation with Carboxylic Acid/Derivative | Probing structure-activity relationships in biological systems. nih.gov |
| O-Alkyl Ethers | Williamson Ether Synthesis (with amine protection) | Modifying pharmacokinetic properties (e.g., lipophilicity). epo.org |
| Benzoxazine Derivatives | Oxidative Cyclization | Scaffolds for new bioactive compounds. |
| Schiff Base Derivatives | Condensation with Aldehydes/Ketones | Intermediates in synthesis; metal-chelating ligands. |
| Thia-Michael Adducts | Reaction with α,β-unsaturated carbonyls | Synthesis of potential enzyme inhibitors. mdpi.com |
Theoretical and Computational Chemistry of S 2 1 Amino 2 Hydroxyethyl Phenol
Quantum Chemical Calculations: DFT and Ab Initio Approaches
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules from first principles. DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. icm.edu.plresearchgate.net Ab initio methods, while more computationally demanding, can offer higher accuracy for specific properties. These approaches form the foundation for analyzing the molecular orbitals, charge distribution, and bonding characteristics of (S)-2-(1-amino-2-hydroxyethyl)phenol.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netyoutube.com
For aromatic compounds containing hydroxyl and amino groups, the HOMO is typically localized on the phenyl ring and the heteroatoms (oxygen and nitrogen), which are electron-rich. The LUMO is generally distributed over the aromatic ring's anti-bonding π* orbitals. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. researchgate.netnih.gov In aminophenol derivatives, this gap influences their susceptibility to oxidation and their role in charge-transfer processes. researchgate.net
Table 1: Representative Quantum Chemical Parameters for Related Compounds
| Compound Feature | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Aminophenol Derivative | -5.5 to -6.0 | -0.8 to -1.2 | 4.5 to 5.0 |
| Phenolic Compound | -6.2 to -6.8 | -1.0 to -1.5 | 5.0 to 5.5 |
| Amino Alcohol | -6.5 to -7.0 | 1.0 to 1.5 | 7.5 to 8.5 |
Note: These values are illustrative, based on typical DFT calculations for molecules with similar functional groups, and can vary depending on the specific isomer, conformation, and computational method.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. deeporigin.comwolfram.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential. researchgate.net
For (S)-2-(1-amino-2-hydroxyethyl)phenol, the MEP map would show:
Negative Regions (Red/Yellow): Concentrated around the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. These are the primary sites for hydrogen bond accepting and electrophilic attack. researchgate.net
Positive Regions (Blue): Located around the hydrogen atoms of the hydroxyl and amino groups. These hydrogens are electron-deficient and act as hydrogen bond donors and sites for nucleophilic attack.
Aromatic Ring: The π-system of the phenyl ring creates a region of negative potential above and below the plane of the ring, making it susceptible to interactions with cations.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds and lone pairs). wisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.netnih.gov
In (S)-2-(1-amino-2-hydroxyethyl)phenol, NBO analysis would reveal significant stabilization from several key interactions:
Hyperconjugation: Delocalization of electron density from the lone pair orbitals of the oxygen (n_O) and nitrogen (n_N) atoms into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.
Intramolecular Hydrogen Bonding: NBO analysis can quantify the strength of intramolecular hydrogen bonds, such as a potential interaction between the side-chain hydroxyl group and the amino group, by measuring the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor's X-H bond (e.g., n_N → σ*_O-H).
Conformational Analysis and Energy Landscapes
The flexibility of the ethylamine (B1201723) side chain in (S)-2-(1-amino-2-hydroxyethyl)phenol allows it to adopt multiple three-dimensional arrangements, or conformations. libretexts.org Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies and the barriers to interconversion. acs.orgnih.gov
Detailed computational studies on the closely related isomer, octopamine (B1677172) (the para-substituted version), have provided significant insights that are largely applicable here. These studies, using ab initio calculations, have shown that the conformational landscape is primarily dictated by the orientation of the side chain, which is stabilized by specific intramolecular interactions. acs.orgnih.gov
The most stable conformers are characterized by a strong intramolecular hydrogen bond between the hydroxyl group and the amino group (O–H···N) within the side chain. nih.gov This interaction significantly restricts the rotation of the side chain, leading to a few preferred geometries. Further stabilization can arise from a weaker N–H···π interaction, where a hydrogen atom on the amino group interacts with the electron-rich π-system of the phenyl ring, causing the side chain to fold back over the ring. acs.orgnih.gov
Table 2: Predicted Stable Conformers of Octopamine (A Model for (S)-2-(1-Amino-2-hydroxyethyl)phenol)
| Conformer ID | Relative Energy (kJ/mol) | Key Intramolecular Interaction(s) | Side Chain Disposition |
|---|---|---|---|
| Conformer I | 0.00 (Most Stable) | O–H···N | Extended |
| Conformer II | ~1.5 | O–H···N | Extended |
| Conformer III | ~5.0 | O–H···N, N–H···π | Folded |
| Conformer IV | ~6.2 | O–H···N, N–H···π | Folded |
Source: Based on data from conformational analysis of octopamine. acs.orgnih.govresearchgate.net The exact energies for the ortho-isomer may differ slightly, but the types of stabilizing interactions and resulting conformers are expected to be analogous.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms. arxiv.org By modeling the potential energy surface of a reaction, researchers can map the entire pathway from reactants to products, including the identification of high-energy transition states and reaction intermediates. nih.gov The energy difference between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate.
For (S)-2-(1-amino-2-hydroxyethyl)phenol, reaction pathway modeling could be applied to understand various transformations:
Oxidation: The phenol (B47542) group is susceptible to oxidation. DFT calculations can model the mechanism of its reaction with various oxidizing agents, determining whether the reaction proceeds via a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) mechanism.
Acid-Catalyzed Reactions: In acidic environments, the amino and hydroxyl groups can be protonated. Computational modeling can explore the pathways of subsequent reactions, such as dehydration or rearrangement, by locating the relevant transition states. rsc.org
Enzymatic Transformations: While more complex, quantum mechanics/molecular mechanics (QM/MM) methods can model reactions within an enzyme's active site, providing insight into how enzymes catalyze transformations of substrates like (S)-2-(1-amino-2-hydroxyethyl)phenol.
Characterizing the transition state involves not only finding its geometry and energy but also performing a frequency calculation to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intermolecular Interactions and Non-Covalent Bonding Analysis
Non-covalent interactions are the forces that govern how molecules interact with each other and with their environment, such as in a solvent or at a biological receptor site. mdpi.comnih.gov These interactions, though weaker than covalent bonds, are critical for determining physical properties like boiling point and solubility, as well as biological activity. researchgate.net
(S)-2-(1-amino-2-hydroxyethyl)phenol is capable of forming a variety of strong non-covalent interactions:
Hydrogen Bonding: With three hydrogen bond donors (-OH, -NH₂) and three hydrogen bond acceptor sites (phenolic O, alcoholic O, N), the molecule can participate in extensive hydrogen-bonding networks. This is its most significant intermolecular interaction.
π-π Stacking: The aromatic phenyl ring can interact with other π-systems through stacking interactions.
Cation-π Interactions: The electron-rich face of the phenyl ring can form favorable interactions with cations.
Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to analyze and visualize these weak interactions. nih.gov They can identify bond critical points between interacting molecules and characterize the nature of the interaction as hydrogen bonding, van der Waals forces, or steric repulsion based on the properties of the electron density. nih.gov Understanding these interactions is fundamental to predicting the molecule's behavior in larger chemical and biological systems.
Chiral Recognition Mechanisms: Computational Modeling of Diastereomeric Interactions
Detailed research findings on the computational modeling of diastereomeric interactions involving (S)-2-(1-Amino-2-hydroxyethyl)phenol are not available in the searched literature.
No data tables presenting computational results for the chiral recognition of (S)-2-(1-Amino-2-hydroxyethyl)phenol could be located.
Advanced Spectroscopic and Analytical Characterization Research for S 2 1 Amino 2 Hydroxyethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it plays a crucial role in the stereochemical assignment of chiral compounds like (S)-2-(1-Amino-2-hydroxyethyl)phenol.
High-Field NMR Techniques (e.g., 2D NMR, NOESY)
High-field NMR spectroscopy provides the necessary resolution and sensitivity to distinguish between subtle differences in the chemical environments of protons and carbons within a molecule. nih.gov For (S)-2-(1-Amino-2-hydroxyethyl)phenol, standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural confirmation. However, for unambiguous stereochemical assignment, two-dimensional (2D) NMR techniques are indispensable.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings through bonds, typically over two to three bonds. In (S)-2-(1-Amino-2-hydroxyethyl)phenol, COSY would reveal the connectivity between the methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-NH₂), as well as the couplings between the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It allows for the definitive assignment of each proton to its corresponding carbon atom in the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å), rather than through-bond couplings. wu.ac.thmiamioh.edu This is especially valuable for determining stereochemistry. In a rigid conformation, the spatial relationship between the protons on the chiral center and other nearby protons, such as those on the aromatic ring, can be established, helping to confirm the (S)-configuration. Cross-peaks in a NOESY spectrum indicate which protons are close to each other in space. wu.ac.thnist.gov
Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs) in NMR Enantiodiscrimination
While standard NMR can elucidate the structure of a single enantiomer, it cannot distinguish between enantiomers in a racemic mixture because they are isochronous (resonate at the same frequency). To determine enantiomeric purity, chiral auxiliaries are employed.
Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. nih.gov The integration of these signals allows for the quantification of the enantiomeric excess (ee). For amino alcohols like (S)-2-(1-Amino-2-hydroxyethyl)phenol, various CSAs, including those based on crown ethers or BINOL-derivatives, can be effective.
Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the analyte to form a covalent bond, creating a pair of diastereomers. wu.ac.th These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. A common CDA for amines and alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which forms diastereomeric esters or amides that can be readily analyzed by ¹H and ¹⁹F NMR. wu.ac.th The key advantage of CDAs is that the resulting diastereomers often exhibit larger chemical shift differences compared to the complexes formed with CSAs. However, the derivatization reaction must proceed to completion without any kinetic resolution or racemization. wu.ac.th
Vibrational Spectroscopy: FT-IR and FT-Raman Investigations
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. FT-Raman spectroscopy, a complementary technique, involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - FT-IR | Expected Wavenumber (cm⁻¹) - FT-Raman | Assignment |
|---|---|---|---|
| O-H Stretching (Phenolic and Alcoholic) | 3400-3200 (broad) | 3400-3200 (weak) | Associated hydroxyl groups |
| N-H Stretching (Primary Amine) | 3350-3250 (two bands) | 3350-3250 (weak) | Symmetric and asymmetric stretching |
| Aromatic C-H Stretching | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the benzene (B151609) ring |
| Aliphatic C-H Stretching | 3000-2850 | 3000-2850 | Stretching of C-H bonds in the ethyl side chain |
| N-H Bending (Scissoring) | 1650-1580 | 1650-1580 (weak) | Deformation of the -NH₂ group |
| Aromatic C=C Stretching | 1600-1450 (multiple bands) | 1600-1450 (strong) | Ring stretching of the benzene nucleus |
| C-O Stretching (Alcohol) | 1260-1000 | 1260-1000 (weak) | Stretching of the secondary alcohol C-O bond |
| C-O Stretching (Phenol) | 1260-1180 | 1260-1180 | Stretching of the phenolic C-O bond |
| C-N Stretching | 1250-1020 | 1250-1020 (weak) | Stretching of the C-N bond |
| Aromatic C-H Out-of-Plane Bending | 900-675 | 900-675 (weak) | Characteristic of substitution pattern |
These assignments are based on established group frequency regions and can be confirmed and refined through computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies of the molecule. wu.ac.th
Electronic Spectroscopy: UV-Vis and Circular Dichroism (CD) for Chiroptical Properties
Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its chromophores and, in the case of chiral molecules, its stereochemistry.
UV-Vis Spectroscopy: (S)-2-(1-Amino-2-hydroxyethyl)phenol contains a substituted phenol (B47542) chromophore. The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions of the benzene ring. Based on data for similar compounds like 2-aminophenol, absorption maxima (λ_max) are expected in the ultraviolet region. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity and pH due to the presence of the ionizable phenolic hydroxyl and amino groups.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules as it measures the differential absorption of left and right circularly polarized light. rsc.org Since (S)-2-(1-Amino-2-hydroxyethyl)phenol possesses a chiral center, it is CD-active. The CD spectrum provides a unique fingerprint of the enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of related compounds. The spectrum will exhibit Cotton effects (positive or negative bands) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the chiral center. For amino acids and their derivatives, characteristic CD bands are often observed for the carboxyl and aromatic chromophores. rsc.org For (S)-2-(1-Amino-2-hydroxyethyl)phenol, the near-UV CD spectrum would be dominated by transitions of the phenol chromophore, perturbed by the chiral center.
| Technique | Expected Absorption Region (nm) | Electronic Transition | Notes |
|---|---|---|---|
| UV-Vis | ~200-220 | π → π* (higher energy) | Corresponds to the benzene ring transitions. |
| UV-Vis | ~260-280 | π → π* (lower energy) | Characteristic benzenoid band, sensitive to substitution. |
| Circular Dichroism | ~200-300 | Cotton effects corresponding to UV-Vis transitions | The sign (+/-) of the Cotton effects is specific to the (S)-enantiomer. |
Mass Spectrometry (MS) for Elucidating Reaction Products and Impurities
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. It is also highly effective for identifying and quantifying impurities and reaction byproducts.
For (S)-2-(1-Amino-2-hydroxyethyl)phenol, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or other ionization techniques would include:
Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group is a likely site for cleavage. A dominant fragmentation for aliphatic amines is the α-cleavage of an alkyl radical. miamioh.edulibretexts.org This would lead to the formation of a stable, resonance-stabilized iminium ion. The primary fragmentation pathway for phenylethanolamines involves the cleavage of the Cα-Cβ bond, resulting in a benzylic cation.
Loss of Water: Dehydration, involving the loss of a water molecule (H₂O) from the molecular ion, is a common fragmentation for alcohols.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethyl side chain can occur, leading to fragments characteristic of the substituted benzene ring.
Fragmentation of the Aromatic Ring: The phenol ring itself can undergo fragmentation, although this is typically less favorable than the cleavage of the side chain.
The following table summarizes some of the expected key fragments for (S)-2-(1-Amino-2-hydroxyethyl)phenol.
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 153 | [C₈H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 135 | [M - H₂O]⁺ | Loss of water |
| 123 | [C₇H₉NO]⁺ | Benzylic cleavage with loss of CH₂O |
| 107 | [C₇H₇O]⁺ | Hydroxy-tropylium ion from cleavage and rearrangement |
| 30 | [CH₄N]⁺ | α-cleavage leading to [CH₂=NH₂]⁺ |
By coupling MS with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), complex mixtures can be analyzed. This allows for the separation of (S)-2-(1-Amino-2-hydroxyethyl)phenol from any starting materials, intermediates, or side-products from its synthesis, with subsequent identification of each component based on its mass spectrum.
Chromatographic Methods for Stereoisomer Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of chemical compounds. For chiral molecules like (S)-2-(1-Amino-2-hydroxyethyl)phenol, chiral chromatography is essential for separating the enantiomers and determining the enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioseparation of non-volatile compounds. mdpi.comnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available and have proven effective for the separation of amino alcohols and related compounds. nih.gov
Polysaccharide-based CSPs: These are the most common and versatile CSPs, typically consisting of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. mdpi.com The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate (B1207046) derivatives on the polysaccharide backbone.
Cyclodextrin-based CSPs: These CSPs use cyclodextrins as the chiral selector. The enantiomers can be separated based on their differential inclusion into the hydrophobic cavity of the cyclodextrin (B1172386) and interactions with the hydroxyl groups on the rim.
Crown Ether-based CSPs: Chiral crown ethers are particularly effective for the separation of primary amines, as they can form host-guest complexes with the protonated amino group. nih.gov
Cyclofructan-based CSPs: Derivatized cyclofructans are a newer class of CSPs that have shown excellent enantioselectivity for primary amines.
The development of a successful chiral HPLC method involves optimizing the mobile phase composition (e.g., mixtures of alkanes and alcohols, with small amounts of acidic or basic additives) and the column temperature to achieve baseline separation of the enantiomers. mdpi.com Once separated, the area under each peak can be integrated to accurately determine the enantiomeric excess (ee) or enantiomeric ratio of the sample, which is a critical measure of its purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral compounds like (S)-2-(1-Amino-2-hydroxyethyl)phenol. nih.govmdpi.com The direct analysis of enantiomers is most commonly achieved using chiral stationary phases (CSPs), which create a diastereomeric interaction with the analyte, leading to different retention times for each enantiomer. mdpi.com
Research Findings: For amino alcohols, polysaccharide-based CSPs are particularly effective. nih.gov These phases, typically derivatives of cellulose or amylose coated on a silica support, offer broad applicability. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. nih.gov
The choice of mobile phase is critical and depends on the specific CSP and analyte. Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., water/acetonitrile/methanol mixtures with buffers) conditions can be employed. nih.govcsic.es For polar, zwitterionic compounds like amino acids and amino alcohols, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are also highly successful, particularly under reversed-phase or polar organic modes. sigmaaldrich.comsigmaaldrich.com The D-enantiomer is often more strongly retained on these types of columns. sigmaaldrich.com
Pre-column derivatization with a chiral reagent can also be used to form diastereomers, which can then be separated on a standard achiral column. nanobioletters.comresearchgate.net However, direct separation on a CSP is often preferred to avoid additional reaction steps and potential impurities. sigmaaldrich.com Detection is typically performed using a UV detector, as the phenolic group in (S)-2-(1-Amino-2-hydroxyethyl)phenol provides strong chromophoric activity.
Below is a table summarizing typical HPLC conditions for the chiral separation of amino alcohols.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) or Macrocyclic Glycopeptide (e.g., Teicoplanin) | nih.govsigmaaldrich.com |
| Mobile Phase (Normal Phase) | n-Hexane / 2-Propanol / Chloroform mixtures | csic.es |
| Mobile Phase (Reversed Phase) | Acetonitrile / Methanol / Aqueous Buffer (e.g., Ammonium (B1175870) Acetate) | nih.gov |
| Flow Rate | 0.4 - 1.0 mL/min | nih.gov |
| Temperature | Ambient (e.g., 25-35 °C) | nih.gov |
| Detection | UV (e.g., 254 nm or 280 nm) | researchgate.net |
Gas Chromatography (GC) with Chiral Stationary Phases and Derivatization
Gas Chromatography (GC) is another powerful technique for chiral separations, offering high resolution and sensitivity. sigmaaldrich.com However, due to the low volatility and high polarity of amino alcohols like (S)-2-(1-Amino-2-hydroxyethyl)phenol, which contain hydroxyl and amino functional groups, direct analysis is generally not feasible. These functional groups can cause strong adsorption onto the column, leading to poor peak shape and thermal decomposition. sigmaaldrich.com Therefore, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.comwiley.com
Research Findings: The derivatization process involves converting the polar -OH and -NH2 groups into less polar, more volatile moieties. sigmaaldrich.com This is typically a two-step process for amino alcohols: esterification of the hydroxyl group followed by acylation of the amino group. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other fluoroacylating agents, which create volatile derivatives suitable for GC analysis. wiley.comresearchgate.net Silylation reagents can also be employed. This process must not cause racemization of the compound. sigmaaldrich.com
Once derivatized, the enantiomers can be separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most widely used CSPs for this purpose. wiley.com The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the derivatized analyte and the cyclodextrin cavity. The stability of these complexes differs for each enantiomer, resulting in different retention times. A flame ionization detector (FID) is commonly used for detection. wiley.com
The table below outlines representative GC conditions for the analysis of chiral amino alcohols after derivatization.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | sigmaaldrich.comwiley.com |
| Chiral Stationary Phase (CSP) | Cyclodextrin-based (e.g., Astec® CHIRALDEX™ series) | |
| Column | Fused Silica Capillary Column (e.g., 30 m x 0.25 mm I.D.) | |
| Carrier Gas | Helium or Hydrogen | wiley.com |
| Temperature Program | Isothermal or Gradient Ramp (e.g., 90 °C to 190 °C) | wiley.com |
| Injector/Detector Temperature | 250 °C | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | wiley.comnih.gov |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unequivocal proof of the absolute configuration of a chiral center, as well as detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. researchgate.net
Research Findings: The process begins with the growth of a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation from a suitable solvent. nih.gov This crystal is then mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is resolved. researchgate.net
For a molecule like (S)-2-(1-Amino-2-hydroxyethyl)phenol, a crystallographic study would confirm the (S)-configuration at the chiral carbon. Furthermore, it would reveal the conformation of the molecule, including the dihedral angles between the phenyl ring and the ethylamino side chain. Crucially, it would identify the network of intermolecular hydrogen bonds formed by the phenolic hydroxyl, alcoholic hydroxyl, and amino groups, which are key to stabilizing the crystal lattice. researchgate.net
While a specific crystal structure for (S)-2-(1-Amino-2-hydroxyethyl)phenol is not publicly available, the table below presents typical crystallographic data that would be obtained from such an analysis, based on similar aminophenol structures. nih.gov
| Crystallographic Parameter | Example Data for a Related Structure | Reference |
|---|---|---|
| Chemical Formula | C₈H₁₁NO₂ | suprabank.org |
| Formula Weight | 153.18 g/mol | suprabank.org |
| Crystal System | Monoclinic or Orthorhombic | nih.gov |
| Space Group | P2₁ or P2₁2₁2₁ (for chiral molecules) | nih.gov |
| Unit Cell Dimensions (Å, °) | a, b, c (e.g., 5-15 Å); α, γ = 90°; β (e.g., 90-110°) | nih.gov |
| Volume (ų) | Calculated from unit cell dimensions | nih.gov |
| Z (Molecules per unit cell) | Typically 2 or 4 | nih.gov |
| Key Interactions | O-H···N, N-H···O, C-H···π hydrogen bonds | nih.gov |
Molecular Interactions and Recognition Studies of S 2 1 Amino 2 Hydroxyethyl Phenol in Chemical Systems Non Biological Context
Supramolecular Chemistry and Self-Assembly Research
The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. The self-assembly of (S)-2-(1-Amino-2-hydroxyethyl)phenol is driven by a combination of non-covalent interactions, primarily hydrogen bonding, but also π-π stacking and van der Waals forces.
The presence of multiple hydrogen bond donors (the phenolic hydroxyl, alcoholic hydroxyl, and amino groups) and acceptors (the oxygen and nitrogen atoms) allows for the formation of intricate and stable supramolecular architectures. In a manner analogous to amino acids, (S)-2-(1-Amino-2-hydroxyethyl)phenol can form head-to-tail hydrogen-bonded chains, leading to the generation of layered or fibrillar structures. nih.govresearchgate.net The aromatic phenol (B47542) ring can further contribute to the stability of these assemblies through π-π stacking interactions.
The self-assembly of aromatic amino acid enantiomers has been shown to be critically influenced by chirality, with racemic mixtures often forming more robust nanostructures due to different molecular arrangements. nih.gov This suggests that the stereochemistry of (S)-2-(1-Amino-2-hydroxyethyl)phenol plays a crucial role in directing its self-assembly into specific supramolecular structures.
Table 1: Potential Non-Covalent Interactions Driving Self-Assembly of (S)-2-(1-Amino-2-hydroxyethyl)phenol
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Role in Self-Assembly |
| Hydrogen Bonding | Phenolic -OH, Alcoholic -OH, Amino -NH₂ | Oxygen atoms, Nitrogen atom | Formation of extended networks and primary structural motifs. |
| π-π Stacking | Phenol Ring | Phenol Ring | Stabilization of layered or columnar assemblies. |
| Van der Waals Forces | Entire Molecule | Entire Molecule | General contribution to the overall stability of the assembly. |
Ligand Design and Coordination Chemistry Studies
The diverse functional groups of (S)-2-(1-Amino-2-hydroxyethyl)phenol make it an excellent candidate for ligand design in coordination chemistry. The nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups can act as Lewis bases, donating lone pairs of electrons to a central metal ion to form coordination complexes. researchgate.netnih.gov
Depending on the metal ion and reaction conditions, (S)-2-(1-Amino-2-hydroxyethyl)phenol can act as a monodentate, bidentate, or even a bridging ligand. Bidentate chelation, involving the amino nitrogen and the alcoholic oxygen, would form a stable five-membered ring with the metal center. libretexts.org Alternatively, coordination could involve the phenolic oxygen and the amino nitrogen. The specific coordination mode will be influenced by factors such as the pH of the solution (which affects the protonation state of the functional groups) and the nature of the metal ion. For instance, palladium(II) has a strong affinity for nitrogen donor centers.
The coordination chemistry of aminophenol-based ligands has been extensively studied, with applications in catalysis and materials science. nih.gov These ligands can stabilize various metal centers and influence their reactivity.
Table 2: Potential Coordination Modes of (S)-2-(1-Amino-2-hydroxyethyl)phenol with a Metal Ion (M)
| Coordination Mode | Donor Atoms | Potential Chelate Ring Size |
| Monodentate | N (amino) | - |
| Monodentate | O (alcoholic) | - |
| Monodentate | O (phenolic) | - |
| Bidentate | N (amino), O (alcoholic) | 5-membered |
| Bidentate | N (amino), O (phenolic) | 6-membered |
| Bridging | O (phenolic), N (amino) | - |
Interaction with Inorganic and Organic Substrates: Fundamental Investigations
The ability of (S)-2-(1-Amino-2-hydroxyethyl)phenol to interact with various surfaces and molecules is of fundamental interest. In the context of inorganic substrates, studies on the adsorption of aminophenols onto iron oxide surfaces have shown that both the amino and hydroxyl groups participate in the binding. nih.gov For 2-aminophenol, the formation of a bridged bidentate surface complex with hematite (B75146) has been observed, which facilitates charge transfer to the oxide surface. nih.gov This suggests that (S)-2-(1-Amino-2-hydroxyethyl)phenol could form strong surface complexes with metal oxides through its ortho-disposed amino and hydroxyl functionalities. The interaction with such surfaces is often a chemisorption process, where the molecule acts as a Lewis base donating electrons to the metal centers on the surface. rsc.org
Interactions with organic substrates are primarily governed by the same non-covalent forces that drive self-assembly. Hydrogen bonding would be a dominant interaction with polar organic molecules, while hydrophobic interactions with the phenol ring would be significant when interacting with nonpolar molecules. Covalent interactions are also possible, particularly the reaction of the amino group with carbonyl compounds to form Schiff bases.
Table 3: Spectroscopic Evidence for Aminophenol Interaction with Iron(III)
| Technique | Observation | Interpretation | Reference |
| UV-Vis Spectroscopy | Shift in λmax of o-aminophenol upon addition of Fe(III) | Formation of a charge-transfer complex | nih.gov |
| HPLC-MS | Detection of oligomeric products | Iron-catalyzed oxidative coupling of aminophenol | nih.gov |
Hydrogen Bonding Networks and Intra/Intermolecular Interactions
Hydrogen bonding is a defining feature of the molecular behavior of (S)-2-(1-Amino-2-hydroxyethyl)phenol. The molecule possesses three hydrogen bond donor groups and three potential hydrogen bond acceptor sites, allowing for the formation of extensive and complex hydrogen-bonding networks in the solid state and in solution.
Intramolecular hydrogen bonding can occur between the ortho-positioned amino and hydroxyl groups on the ethyl chain, and potentially between the phenolic hydroxyl and the amino group, although the flexibility of the ethyl chain makes the former more likely. Such intramolecular hydrogen bonds can influence the conformation of the molecule. nih.gov
Intermolecular hydrogen bonds are crucial for the formation of dimers, chains, and higher-order assemblies. In the crystal structure of related N-acylethanolamines, extensive networks of O-H···O and N-H···O hydrogen bonds are observed, dictating the molecular packing. nih.govcore.ac.uk Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying these interactions. For instance, the O-H stretching frequency in the IR spectrum is sensitive to hydrogen bonding, and the chemical shift of the hydroxyl proton in the ¹H NMR spectrum can vary significantly depending on its hydrogen-bonding environment. researchgate.netmodgraph.co.uk
Table 4: Typical ¹H NMR Chemical Shift Ranges for Protons Involved in Hydrogen Bonding
| Proton | Solvent | Chemical Shift (δ, ppm) | Comments | Reference |
| Phenolic OH | CDCl₃ (dilute) | ~4.6 | Weak intermolecular H-bonding. | modgraph.co.uk |
| Phenolic OH | DMSO-d₆ | ~9.2 | Strong intermolecular H-bonding with solvent. | modgraph.co.uk |
| Amine NH₂ | CDCl₃ | Broad, variable | Exchange with trace water can broaden the signal. | nih.gov |
| Alcoholic OH | CDCl₃ | Broad, variable | Position and shape are concentration and temperature dependent. | - |
Structure Activity/property Relationships of S 2 1 Amino 2 Hydroxyethyl Phenol Derivatives in Research Systems
Systematic Modification of the Phenolic and Amine Moieties
Systematic modification of the (S)-2-(1-Amino-2-hydroxyethyl)phenol core, particularly at the amine and phenolic positions, is a common strategy to explore and optimize the interaction of these molecules with biological systems. By altering these moieties, researchers can fine-tune properties such as binding affinity, selectivity, and efficacy for specific targets.
One area of extensive research involves the development of β2-adrenoceptor agonists, where the core aminophenol structure is a recurring motif. In a series of designed agonists, the primary amine of the ethanolamine (B43304) side chain was systematically substituted with various larger groups to probe the binding pocket of the receptor. This modification from a primary amine to a secondary amine with bulky substituents is a critical determinant of activity. For instance, studies on 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives, which incorporate the core scaffold into a larger heterocyclic system, demonstrated that specific substitutions on the amine nitrogen lead to highly potent and selective compounds. ebi.ac.ukresearchgate.net
The table below illustrates how systematic changes to the amine substituent (R) in a related series of 8-hydroxyquinolin-2(1H)-one derivatives significantly impact their agonistic activity at the β2-adrenoceptor, measured by the half-maximal effective concentration (EC50).
| Compound ID | Amine Substituent (R) | β2-Adrenoceptor Agonistic Effect (EC50, pM) | Reference |
|---|---|---|---|
| Derivative A | -H | >10,000 | researchgate.net |
| Derivative B | -CH(CH₃)₂ | 1200 | researchgate.net |
| 9g | -CH₂CH₂(2-methoxyphenyl) | 36 | ebi.ac.ukresearchgate.net |
| (R)-18c | -(CH₂)₆-phenyl | 21 | ebi.ac.ukresearchgate.net |
Modifications to the phenolic ring also play a crucial role. Incorporating the phenol (B47542) into a larger, more complex ring system, such as a quinolinone, alters the electronic properties and conformational flexibility of the molecule. This can enhance binding by introducing additional points of interaction with a target protein. researchgate.net Furthermore, the phenolic hydroxyl itself is often essential for activity, typically acting as a hydrogen bond donor.
Impact of Stereochemistry on Chemical Reactivity and Selectivity
Stereochemistry is a critical factor governing the biological activity and selectivity of derivatives based on the (S)-2-(1-Amino-2-hydroxyethyl)phenol scaffold. The chiral center at the carbon bearing the hydroxyl group means the molecule can exist as two enantiomers, (S) and (R). Research consistently shows that biological systems, which are themselves chiral, can differentiate strongly between these enantiomers.
In the context of β2-adrenoceptor agonists, the stereochemistry of the ethanolamine side chain is paramount. Studies have repeatedly found that the (R)-enantiomer is significantly more active than the (S)-enantiomer. researchgate.net This stereoselectivity implies a specific three-point binding interaction within the receptor, where the hydroxyl group, the amine, and the aromatic ring must be in a precise spatial orientation for optimal binding and activation.
The profound impact of stereochemistry is also evident in other molecular frameworks. For example, in a study of 5-phenylmorphans with various C9 substituents, diastereomers with identical chemical formulas but different spatial arrangements exhibited dramatically different functional activities at the µ-opioid receptor. nih.gov One diastereomer could be a potent agonist, while another could be completely inactive or even function as an antagonist. nih.gov This highlights that even subtle changes in the 3D structure can lead to vastly different interactions with a biological target.
The table below summarizes the activity of enantiomers for a potent β2-adrenoceptor agonist, demonstrating the decisive role of stereochemistry.
| Compound | Stereochemistry | β2-Adrenoceptor Agonistic Effect (EC50, pM) | Reference |
|---|---|---|---|
| 18c | (R) | 21 | researchgate.net |
| 18c | (S) | 1100 | researchgate.net |
| 18c | Racemic (mixture of R and S) | 43 | researchgate.net |
This differential activity underscores that the specific configuration of the chiral center dictates the molecule's ability to adopt the correct conformation for effective binding and subsequent signal transduction.
Influence of Substituents on Electronic and Conformational Properties
Adding substituents to the aromatic ring of the (S)-2-(1-Amino-2-hydroxyethyl)phenol scaffold directly influences its electronic and conformational properties, thereby altering its reactivity and potential for intermolecular interactions. The nature of these substituents is typically classified by their ability to donate or withdraw electron density from the aromatic system.
Electronic Effects: Substituents are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) increase the electron density of the phenolic ring. This has several consequences: it can lower the O-H bond dissociation enthalpy (BDE), making the phenolic proton easier to abstract and enhancing properties like antioxidant activity. sapub.orgresearchgate.net The strong electron-donating -NH2 group, in particular, has been shown to cause a significant decrease in the O-H BDE. sapub.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) pull electron density away from the ring. This effect increases the acidity of the phenolic proton (lowers the pKa) and increases the O-H BDE, making the molecule less prone to oxidation. sapub.orgwikipedia.org
The electronic effect of a substituent can be quantified using the Hammett constant (σ), which reflects the influence of a substituent on the reactivity of a molecule. wikipedia.org
The following table provides examples of common substituents and their general electronic effect.
| Substituent | Example Group | General Electronic Effect | Influence on Phenolic O-H Bond |
|---|---|---|---|
| Strong EDG | -NH₂ | Donates electrons, increases ring electron density | Decreases Bond Dissociation Enthalpy sapub.org |
| Moderate EDG | -OCH₃ | Donates electrons via resonance | Decreases Bond Dissociation Enthalpy sapub.org |
| Weak EDG | -CH₃ | Donates electrons via induction | Slightly decreases Bond Dissociation Enthalpy sapub.org |
| Halogen | -Cl | Withdraws electrons via induction, donates via resonance | Slightly increases Bond Dissociation Enthalpy |
| Strong EWG | -NO₂ | Withdraws electrons, decreases ring electron density | Increases Bond Dissociation Enthalpy sapub.org |
Design Principles for Novel Chemical Entities Based on the (S)-2-(1-Amino-2-hydroxyethyl)phenol Scaffold
Based on structure-activity and structure-property relationship studies, several key design principles have emerged for creating novel chemical entities using the (S)-2-(1-Amino-2-hydroxyethyl)phenol scaffold:
Enforce Strict Stereochemical Control: The biological activity of derivatives is highly dependent on the stereochemistry at the benzylic alcohol. For many targets, such as adrenergic receptors, one enantiomer (often the R-form in related series) is significantly more potent. researchgate.net Therefore, asymmetric synthesis to produce a single, desired enantiomer is a critical design strategy to maximize efficacy and selectivity.
Tune Target Affinity via Amine Substitution: The amine group is a primary point for modification to control target specificity and affinity. Attaching various alkyl or aryl substituents to the nitrogen allows for probing the steric and electronic requirements of a target's binding site. Large, lipophilic groups on the amine have proven effective in enhancing potency for certain receptors. ebi.ac.ukresearchgate.net
Modulate Electronic Properties with Aromatic Substituents: The electronic character of the molecule can be fine-tuned by placing EDGs or EWGs on the phenolic ring. To enhance antioxidant properties, EDGs are preferred as they lower the O-H bond dissociation energy. sapub.orgresearchgate.net For applications where stability against oxidation is desired or where specific electronic interactions (e.g., pi-stacking, cation-pi) are important for binding, EWGs or other specific substituents can be incorporated.
Utilize Scaffold Hopping and Conformational Constraint: Incorporating the core scaffold into a more rigid, polycyclic framework (scaffold hopping) can pre-organize the key functional groups into a bioactive conformation. This reduces the entropic penalty of binding and can lead to a significant increase in potency. researchgate.net Similarly, introducing groups that restrict conformational freedom, such as incorporating a cyclopropyl (B3062369) moiety, can enhance steric effects and introduce favorable stereoselective interactions. researchgate.netnih.gov
Leverage Intramolecular Hydrogen Bonding: The ortho-arrangement of the hydroxyl and aminoethyl groups is a key structural feature. This proximity can facilitate intramolecular hydrogen bonding, which helps to stabilize a specific active conformation. researchgate.netnih.gov Designing derivatives that maintain or enhance this interaction can be a valuable strategy for improving activity.
By applying these principles, the (S)-2-(1-Amino-2-hydroxyethyl)phenol scaffold can be effectively utilized as a template for the rational design of new molecules with tailored chemical and biological properties.
Future Research Directions and Unexplored Avenues in S 2 1 Amino 2 Hydroxyethyl Phenol Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical manufacturing is shifting from traditional batch processes to continuous flow methodologies, offering enhanced safety, efficiency, and scalability. mdpi.comworktribe.com The synthesis of chiral molecules, including (S)-2-(1-Amino-2-hydroxyethyl)phenol, stands to benefit significantly from this transition. Future research should prioritize the development of robust and efficient continuous flow processes for its enantioselective synthesis. This could involve the immobilization of chiral catalysts or enzymes in packed-bed reactors, enabling their reuse and simplifying product purification. nih.gov The telescoped multi-stage continuous-flow synthesis of related compounds, such as norketamine, demonstrates the feasibility of integrating multiple reaction steps, including hazardous reactions like bromination and amination, into a single, seamless process. worktribe.com
Furthermore, the integration of flow chemistry with automated synthesis platforms and high-throughput screening (HTS) presents a powerful combination for accelerated discovery and optimization. HTS methods, which allow for the rapid evaluation of hundreds or thousands of reaction conditions, are crucial for identifying optimal catalysts and process parameters. nih.gov Novel fluorescence-based assays and circular dichroism techniques are being developed to determine the concentration and enantiomeric excess of chiral amines and amino alcohols in a high-throughput manner. nih.govnih.gov Applying these automated screening protocols to the synthesis of (S)-2-(1-Amino-2-hydroxyethyl)phenol could rapidly identify novel and more efficient synthetic routes.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amines
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Often challenging and requires process re-optimization. | More straightforward scale-up by extending operation time or using larger reactors. |
| Safety | Handling of hazardous reagents and intermediates can be risky at large scales. | Improved safety due to smaller reaction volumes and better heat and mass transfer. |
| Efficiency | Can be limited by reaction times and manual handling between steps. | Increased efficiency through automation, integration of reaction and purification steps, and reduced downtime. |
| Reproducibility | Can be variable due to challenges in controlling reaction parameters precisely. | High reproducibility due to precise control over reaction parameters like temperature, pressure, and stoichiometry. |
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The development of highly efficient and selective catalysts is paramount for the sustainable production of enantiopure compounds like (S)-2-(1-Amino-2-hydroxyethyl)phenol. While established methods exist, there is considerable room for innovation in catalytic systems.
One promising area is the exploration of novel transition metal catalysts. For instance, chromium-catalyzed asymmetric cross aza-pinacol couplings have emerged as a powerful method for the synthesis of chiral β-amino alcohols. acs.orgwestlake.edu.cnbohrium.com This approach utilizes a radical-polar crossover strategy to achieve high chemo- and stereoselectivity. westlake.edu.cn Future work could focus on adapting and optimizing such chromium-based catalytic systems specifically for the synthesis of ortho-hydroxyphenylethanolamines. Another avenue involves the development of multicatalytic strategies, such as the combination of a photocatalyst with a chiral copper catalyst for enantioselective radical C–H amination of alcohols, which could provide a novel and direct route to this class of compounds. nih.gov
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. rsc.orgnih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, have shown great promise in the synthesis of chiral amines and amino alcohols. acs.orgresearchgate.netfrontiersin.org Future research should focus on the discovery and engineering of novel enzymes with improved activity, stability, and substrate scope for the production of (S)-2-(1-Amino-2-hydroxyethyl)phenol. The use of multi-enzyme cascades, where several biocatalytic steps are combined in a one-pot fashion, can further enhance the efficiency and atom economy of the synthesis. nih.govacs.org
Table 2: Emerging Catalytic Strategies for Chiral Amino Alcohol Synthesis
| Catalytic System | Description | Potential Advantages for (S)-2-(1-Amino-2-hydroxyethyl)phenol Synthesis |
| Chromium Catalysis | Utilizes a chiral chromium catalyst for asymmetric cross aza-pinacol coupling of aldehydes and imines. acs.orgwestlake.edu.cn | High chemo- and stereoselectivity, potential for modular synthesis from readily available starting materials. |
| Photoredox/Copper Dual Catalysis | Combines a photocatalyst and a chiral copper catalyst for enantioselective radical C–H amination. nih.gov | Direct functionalization of C-H bonds, offering a potentially shorter synthetic route. |
| Engineered Amine Dehydrogenases (AmDHs) | Biocatalytic reductive amination of α-hydroxy ketones using engineered enzymes. acs.orgresearchgate.net | High enantioselectivity (>99% ee), operates under mild conditions, uses ammonia (B1221849) as a cheap nitrogen source. |
| Multi-Enzyme Cascades | Combination of multiple enzymes in a one-pot or sequential process to carry out a series of transformations. nih.govacs.org | Increased efficiency, reduced waste, and simplified downstream processing. |
Advanced Materials Science Applications (excluding clinical/drug delivery)
The unique molecular structure of (S)-2-(1-Amino-2-hydroxyethyl)phenol, featuring a chiral center, a primary amine, a secondary alcohol, and a phenolic hydroxyl group, makes it an attractive building block for advanced materials with tailored properties. While its role in pharmaceuticals is recognized, its potential in materials science remains largely untapped.
A significant area for future exploration is in the development of high-performance polymers. The amine and hydroxyl functionalities can act as reactive sites for polymerization or as cross-linking agents. For example, incorporating aminophenol derivatives into polymer backbones can enhance their thermal stability, mechanical strength, and adhesive properties. The chirality of the molecule could also be exploited to create polymers with unique chiroptical properties or for use as chiral stationary phases in chromatography.
Furthermore, the ability of the phenolic hydroxyl and amino groups to coordinate with metal ions suggests its use as a ligand in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org Such materials could find applications in catalysis, gas storage, and separation technologies. The specific stereochemistry of the (S)-enantiomer could lead to the formation of chiral MOFs with enantioselective recognition capabilities. The development of Schiff base ligands derived from aminophenols has already shown their versatility in coordinating with various transition metals, opening up possibilities for creating new functional materials. rsc.org
Bridging Fundamental Chemical Insights with Broader Academic Disciplines
The study of (S)-2-(1-Amino-2-hydroxyethyl)phenol and its derivatives offers numerous opportunities to bridge fundamental chemical principles with other scientific fields. For instance, the investigation of its interactions with biological macromolecules can provide valuable insights for molecular biology and drug design. Studies on the DNA interaction of aminophenol derivatives have suggested their potential in developing new therapeutic agents. nih.govmdpi.comresearchgate.net
In the realm of biophysics, understanding how the stereochemistry and functional groups of this molecule influence its interaction with lipid membranes can inform the design of novel drug delivery systems or probes for studying cellular processes. Furthermore, computational chemistry can play a crucial role in elucidating the mechanisms of its enantioselective synthesis and in predicting the properties of new materials derived from it. Theoretical studies can guide the rational design of more efficient catalysts and provide a deeper understanding of the structure-property relationships in aminophenol-based materials.
By fostering interdisciplinary collaborations, the fundamental chemical knowledge of (S)-2-(1-Amino-2-hydroxyethyl)phenol can be leveraged to address challenges and open up new frontiers in a wide range of scientific disciplines, from materials science to molecular medicine.
Q & A
Q. What are the recommended synthetic strategies for (S)-2-(1-Amino-2-hydroxyethyl)phenol, and how can purity be ensured?
- Methodological Answer : Synthesis often involves annulation reactions or multi-step organic transformations. For example, [5+1]-annulation between prop-2-ynylsulfonium salts and phenolic precursors can yield structurally related compounds . Post-synthesis, purity validation requires HPLC (≥99% purity) and spectroscopic techniques (NMR, FTIR) . Recrystallization in ethanol or methanol is recommended to remove byproducts, with monitoring via thin-layer chromatography (TLC) .
Q. How should researchers characterize (S)-2-(1-Amino-2-hydroxyethyl)phenol to confirm structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopy : UV-Vis for chromophore analysis (e.g., λmax ~270 nm for phenolic groups) , FTIR for functional groups (O–H stretch ~3300 cm⁻¹, N–H bend ~1600 cm⁻¹) .
- Chromatography : HPLC with C18 columns and mobile phases like acetonitrile/water (70:30) .
- Elemental Analysis : Confirm C, H, N, O composition (e.g., C8H11NO2) .
Q. What in vitro assays are suitable for evaluating its biological activity, particularly in neuropharmacology?
- Methodological Answer :
- Gamma-secretase inhibition assays : Monitor Aβ peptide production in SH-SY5Y neuroblastoma cells using ELISA .
- Cytotoxicity : MTT assays to assess IC50 values, with positive controls like donepezil .
- SPME applications : Use nano-porous silicon materials for analyte extraction in biological matrices, followed by LC-MS quantification .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the compound’s molecular interactions?
- Methodological Answer : Perform density functional theory (DFT) calculations at B3LYP/6-311+G(d,p) level to predict:
- Electronic properties (HOMO-LUMO gaps, dipole moments).
- Hydrogen-bonding patterns (e.g., O–H⋯N interactions) observed in X-ray crystallography .
- Compare theoretical UV-Vis spectra with experimental data to validate excited-state proton transfer mechanisms .
Q. How do researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. neuronal cells) .
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects.
- Meta-analysis : Use databases like PubMed to compare findings on structurally analogous compounds (e.g., 2-(indol-2-yl)phenol derivatives) .
Q. What experimental conditions stabilize (S)-2-(1-Amino-2-hydroxyethyl)phenol during long-term storage?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent : Use anhydrous DMSO for stock solutions (avoid aqueous buffers with pH >7 to prevent hydrolysis) .
- Crystallographic stability : Monitor via periodic XRD to detect polymorphic changes, as hydrogen-bonded layers in the crystal lattice enhance stability .
Q. How can researchers analyze its intermolecular interactions in solid-state formulations?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolve molecular packing and hydrogen-bond networks (e.g., O–H⋯N and C–H⋯O interactions) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C for pure samples) .
Safety and Compliance
Q. What safety protocols are critical when handling (S)-2-(1-Amino-2-hydroxyethyl)phenol?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
